molecular formula C16H15NO2 B096168 Acetamide, N-(7-methoxyfluoren-2-YL)- CAS No. 16690-44-1

Acetamide, N-(7-methoxyfluoren-2-YL)-

Cat. No. B096168
CAS RN: 16690-44-1
M. Wt: 253.29 g/mol
InChI Key: VBVRZWFBXYLPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(7-methoxyfluoren-2-YL)- is a chemical compound that has been widely used in scientific research. It is a fluorescent labeling reagent that is used to detect and quantify proteins, nucleic acids, and other biomolecules. The compound has a high sensitivity and specificity, making it a valuable tool in various research fields.

Mechanism Of Action

Acetamide, N-(7-methoxyfluoren-2-YL)- works by binding to specific biomolecules and emitting fluorescence upon excitation. The compound has a high affinity for certain amino acids and nucleotides, which allows for the selective labeling of specific biomolecules.

Biochemical And Physiological Effects

Acetamide, N-(7-methoxyfluoren-2-YL)- has no known biochemical or physiological effects on living organisms. The compound is inert and does not interact with cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using Acetamide, N-(7-methoxyfluoren-2-YL)- in lab experiments include its high sensitivity and specificity, which allows for the selective labeling of specific biomolecules. The compound is also relatively easy to use and does not require specialized equipment. However, the limitations of using the compound include its cost and the potential for non-specific labeling.

Future Directions

There are several future directions for the use of Acetamide, N-(7-methoxyfluoren-2-YL)- in scientific research. One potential area of research is the development of new labeling reagents that have improved sensitivity and specificity. Another area of research is the use of the compound in the development of new diagnostic tools for diseases such as cancer. Additionally, the compound could be used in the development of new drug delivery systems that target specific biomolecules.

Synthesis Methods

Acetamide, N-(7-methoxyfluoren-2-YL)- can be synthesized through a multi-step process. The first step involves the synthesis of 7-methoxyfluoren-2-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with acetamide to produce the final product.

Scientific Research Applications

Acetamide, N-(7-methoxyfluoren-2-YL)- has been extensively used in various scientific research applications. It is commonly used as a fluorescent probe for the detection and quantification of proteins, nucleic acids, and other biomolecules. The compound has been used in studies related to cancer research, drug discovery, and molecular biology.

properties

IUPAC Name

N-(7-methoxy-9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-10(18)17-13-3-5-15-11(8-13)7-12-9-14(19-2)4-6-16(12)15/h3-6,8-9H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVRZWFBXYLPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168204
Record name Acetamide, N-(7-methoxyfluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(7-methoxyfluoren-2-YL)-

CAS RN

16690-44-1
Record name N-(7-Methoxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16690-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Methoxy-9H-fluoren-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-2-faa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9868
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(7-methoxyfluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(7-METHOXY-9H-FLUOREN-2-YL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1Y55H0WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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